Cas no 33879-32-2 (3-Methoxy-L-Phenylalanine)
3-Methoxy-L-Phenylalanine Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-3-(3-methoxyphenyl)propionic acid
- (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid
- 3-Methoxy-l-phenylalanine
- L-3-MeO-Phe-OH
- L-3-Methoxyphenylalanine
- L-Phenylalanine,3-methoxy-
- H-PHE(3-OME)-OH
- L-M-TYR(ME)
- L-Phenylalanine,3-methoxy
- Phenylalanine, 3-methoxy-
- (2S)-2-AMINO-3-(3-METHOXYPHENYL)PROPANOIC ACID
- (S)-2-Amino-3-(3-methoxy-phenyl)-propionic acid
- PubChem18018
- 3-methoxy-phenylalanine
- M-METHOXY-L-PHENYLALANINE
- AS06763
- AM83392
- CS-0030798
- DS-1545
- 33879-32-2
- MFCD00044954
- EN300-100001
- (S)-2-Amino-3-(3-methoxyphenyl)propionic acid L-Phe(3-OMe)-OH
- AKOS012010733
- SCHEMBL146611
- DTXSID10449224
- A848749
- L-Phenylalanine, 3-methoxy-; Alanine, 3-(m-methoxyphenyl)-, L- (8CI); (S)-2-Amino-3-(3-methoxyphenyl)propionic acid; 3-Methoxyphenylalanine
- 3-Methoxy-L-Phenylalanine
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- MDL: MFCD00044954
- Inchi: 1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
- InChI Key: XTXGLOBWOMUGQB-VIFPVBQESA-N
- SMILES: O(C)C1=CC=CC(=C1)C[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 195.09000
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6
- XLogP3: -1.4
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 350.1℃ at 760 mmHg
- PSA: 72.55000
- LogP: 1.34990
3-Methoxy-L-Phenylalanine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
3-Methoxy-L-Phenylalanine Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Methoxy-L-Phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183823-25g |
3-Methoxy-L-Phenylalanine |
33879-32-2 | 97% | 25g |
¥6456.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183823-10g |
3-Methoxy-L-Phenylalanine |
33879-32-2 | 97% | 10g |
¥3442.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183823-5g |
3-Methoxy-L-Phenylalanine |
33879-32-2 | 97% | 5g |
¥2025.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183823-250mg |
3-Methoxy-L-Phenylalanine |
33879-32-2 | 97% | 250mg |
¥273.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183823-1g |
3-Methoxy-L-Phenylalanine |
33879-32-2 | 97% | 1g |
¥660.90 | 2023-09-01 | |
| AstaTech | 64354-1/G |
3-METHOXY-L-PHENYLALANINE |
33879-32-2 | 97% | 1g |
$69 | 2023-09-16 | |
| AstaTech | 64354-5/G |
3-METHOXY-L-PHENYLALANINE |
33879-32-2 | 97% | 5g |
$187 | 2023-09-16 | |
| AstaTech | 64354-25/G |
3-METHOXY-L-PHENYLALANINE |
33879-32-2 | 97% | 25g |
$646 | 2023-09-16 | |
| Chemenu | CM192824-1g |
3-Methoxy-L-phenylalanine |
33879-32-2 | 97% | 1g |
$102 | 2021-06-09 | |
| Chemenu | CM192824-5g |
3-Methoxy-L-phenylalanine |
33879-32-2 | 97% | 5g |
$281 | 2021-06-09 |
3-Methoxy-L-Phenylalanine Suppliers
3-Methoxy-L-Phenylalanine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 3-Methoxy-L-Phenylalanine
Introduction to 3-Methoxy-L-Phenylalanine (CAS No. 33879-32-2)
3-Methoxy-L-Phenylalanine, chemically designated as (S)-α-amino-4-methoxyphenylacetic acid, is a significant compound in the field of pharmaceutical chemistry and biochemistry. With a CAS number of 33879-32-2, this enantiomerically pure L-form of phenylalanine derivative has garnered considerable attention due to its unique structural and functional properties. The presence of a methoxy group at the para position of the phenyl ring and the L-configuration imparts distinct biochemical activities, making it a valuable intermediate in synthetic biology and drug development.
The compound belongs to the class of aromatic amino acids, which are fundamental building blocks in protein synthesis and have diverse roles in metabolic pathways. 3-Methoxy-L-Phenylalanine is particularly noted for its potential applications in peptidomimetics and enzyme inhibition studies. Its structural motif is reminiscent of natural amino acids but with modifications that enhance its utility in medicinal chemistry.
Recent advancements in the field of proteomics and metabolomics have highlighted the importance of aromatic amino acid derivatives in modulating biological processes. 3-Methoxy-L-Phenylalanine has been studied for its ability to interact with specific enzymes and receptors, potentially offering therapeutic benefits in areas such as neurodegenerative diseases and cancer. The methoxy group, in particular, influences the compound's solubility and binding affinity, making it a promising candidate for drug design.
In synthetic chemistry, 3-Methoxy-L-Phenylalanine serves as a key precursor for constructing complex molecules. Its chiral center allows for the synthesis of enantiomerically pure derivatives, which are crucial for developing enantioselective drugs. The growing interest in chiral auxiliaries and catalysts has driven research into optimizing synthetic routes for this compound, ensuring high yields and purity.
One of the most compelling aspects of 3-Methoxy-L-Phenylalanine is its role in peptidomimetic design. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved pharmacokinetic properties. By incorporating 3-Methoxy-L-Phenylalanine into peptidomimetic scaffolds, researchers can develop molecules with enhanced stability and reduced immunogenicity. This approach has been particularly successful in targeting protein-protein interactions, which are often challenging to modulate with traditional small-molecule drugs.
Moreover, the compound has been explored in the context of enzyme inhibition studies. Certain enzymes involved in disease pathways exhibit high specificity for aromatic amino acids, making derivatives like 3-Methoxy-L-Phenylalanine attractive inhibitors. For instance, studies have shown that modifications at the phenolic ring can alter substrate binding affinity, providing insights into enzyme mechanisms and leading to the discovery of novel inhibitors.
The pharmaceutical industry has also shown interest in 3-Methoxy-L-Phenylalanine for its potential as a chiral building block in asymmetric synthesis. Chiral drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The ability to produce enantiomerically pure forms of 3-Methoxy-L-Phenylalanine using advanced catalytic methods has opened new avenues for developing next-generation therapeutics.
Recent clinical trials have begun to explore the therapeutic potential of 3-Methoxy-L-Phenylalanine derivatives in treating neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has made it a candidate for neuroprotective therapies. Preclinical studies suggest that peptidomimetics incorporating this moiety may slow disease progression by inhibiting aberrant signaling pathways.
In conclusion, 3-Methoxy-L-Phenylalanine (CAS No. 33879-32-2) is a versatile compound with significant implications in pharmaceutical research and development. Its unique structural features make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this derivative, its role in drug discovery is likely to expand further, offering hope for innovative treatments across multiple therapeutic areas.
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